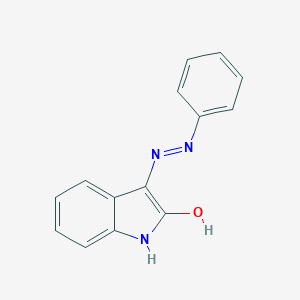

3-(2-Phenylhydrazinyl)indol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117808. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyldiazenyl-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14-13(11-8-4-5-9-12(11)15-14)17-16-10-6-2-1-3-7-10/h1-9,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBAMHXJXBGAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418791 | |

| Record name | 3-(2-phenylhydrazinyl)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17310-26-8 | |

| Record name | Isatin phenyl hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-phenylhydrazinyl)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PHENYL-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis and Evolution of Isatin Phenylhydrazones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin phenylhydrazones, a class of compounds born from the foundational principles of 19th-century organic chemistry, have evolved into a significant scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these versatile molecules. It offers a comprehensive compilation of quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the rich chemical and biological landscape of isatin phenylhydrazones.

Historical Perspective: From Indigo to a Privileged Scaffold

The story of isatin phenylhydrazones begins not with their direct synthesis, but with the elucidation of the structure of their parent molecule, isatin. In 1840, Otto Linné Erdmann and Auguste Laurent independently isolated isatin through the oxidation of the dye indigo.[1] This discovery laid the groundwork for future investigations into the reactivity of this intriguing bicyclic molecule.

A pivotal moment in the history of isatin phenylhydrazones is inextricably linked to the groundbreaking work of Hermann Emil Fischer. In 1875, Fischer reported the first characterization of phenylhydrazine, a reagent that would become central to the synthesis of this class of compounds.[2] His subsequent development of the Fischer indole synthesis in 1883, which utilizes the reaction of a phenylhydrazine with an aldehyde or ketone to form an indole, revolutionized heterocyclic chemistry.[3][4] This reaction proceeds through a phenylhydrazone intermediate, demonstrating the facile condensation of phenylhydrazine with carbonyl compounds.

While a definitive first synthesis of the simple, unsubstituted isatin-3-phenylhydrazone is not readily found in a singular seminal publication, the chemical principles established by Fischer in the late 19th century strongly suggest its synthesis would have been a straightforward and logical extension of his work. The reaction of isatin, with its reactive ketone group at the C-3 position, with phenylhydrazine would have been an evident experiment for chemists of that era. Early 20th-century chemical literature contains numerous examples of the synthesis of various hydrazones, and it is within this period that the synthesis of isatin phenylhydrazones became a common practice.

The true value of isatin phenylhydrazones began to be realized in the mid to late 20th century with the advent of systematic biological screening. Researchers discovered that these compounds possessed a remarkable breadth of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. This has led to their designation as a "privileged scaffold" in medicinal chemistry, a core structure upon which a multitude of potent and selective therapeutic agents can be built.

Synthesis and Characterization: A Practical Overview

The synthesis of isatin phenylhydrazones is typically a robust and high-yielding reaction. The fundamental transformation involves the acid-catalyzed condensation of an isatin derivative with a phenylhydrazine derivative.

General Synthetic Workflow

The general workflow for the synthesis of isatin phenylhydrazones is a straightforward process, making it an accessible reaction for many researchers.

Experimental Protocols

This protocol describes a standard procedure for the synthesis of the parent isatin-3-phenylhydrazone.

Materials:

-

Isatin (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Dissolve isatin in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add a solution of phenylhydrazine in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure isatin-3-phenylhydrazone as a crystalline solid.

-

Dry the purified product and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Quantitative Data for Selected Isatin Phenylhydrazone Derivatives

The following table summarizes the synthesis and physical properties of a selection of isatin phenylhydrazone derivatives reported in the literature.

| Substituent on Isatin | Substituent on Phenylhydrazine | Yield (%) | Melting Point (°C) | Reference |

| H | H | 95 | 201 | [3] |

| 5-Br | H | 88 | 245-247 | [5] |

| 5-Cl | H | 85 | 238-240 | [5] |

| 5-NO₂ | H | 92 | 275.2 | [6] |

| H | 4-Cl | 84 | 220 | [3] |

| H | 4-Br | 73 | 218-219 | [7] |

| H | 4-NO₂ | 85 | 290-292 | [4] |

| 5-CH₃ | H | 82 | 210-212 | [5] |

Spectroscopic Data

The structures of isatin phenylhydrazones are confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy:

-

N-H stretching (indole): ~3200-3400 cm⁻¹

-

C=O stretching (amide): ~1700-1740 cm⁻¹

-

C=N stretching (hydrazone): ~1610-1630 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

-

Indole N-H: ~11.0-12.0 ppm (singlet)

-

Hydrazone N-H: ~12.0-14.0 ppm (singlet)

-

Aromatic protons: ~6.8-8.5 ppm (multiplets)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

-

Amide C=O: ~160-165 ppm

-

Hydrazone C=N: ~135-145 ppm

-

Aromatic carbons: ~110-150 ppm

Biological Activities and Mechanisms of Action

Isatin phenylhydrazones exhibit a wide array of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous isatin phenylhydrazone derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their primary mechanism of action often involves the induction of apoptosis (programmed cell death).

Isatin phenylhydrazones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Isatin phenylhydrazone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isatin phenylhydrazone derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Isatin phenylhydrazone derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the isatin phenylhydrazone derivative for the desired time period.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Antimicrobial Activity

Isatin phenylhydrazones have demonstrated activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Minimum Inhibitory Concentration (MIC) Determination:

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Isatin phenylhydrazone derivatives

-

Microbial inoculum

-

Incubator

Procedure:

-

Prepare serial dilutions of the isatin phenylhydrazone derivatives in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized microbial suspension.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The journey of isatin phenylhydrazones from their conceptual origins in the 19th century to their current status as a versatile pharmacological scaffold is a testament to the enduring power of organic synthesis in addressing biological questions. The ease of their synthesis, coupled with the vast chemical space that can be explored through derivatization, ensures their continued relevance in the field of drug discovery.

Future research in this area will likely focus on several key aspects:

-

Rational Design: Employing computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

-

Drug Delivery: Development of novel formulations and delivery systems to improve the bioavailability and therapeutic index of promising isatin phenylhydrazone candidates.

-

Combination Therapies: Exploring the synergistic effects of isatin phenylhydrazones with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

The rich history and promising future of isatin phenylhydrazones underscore their importance as a cornerstone in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational resource for researchers to build upon, fostering further innovation in this exciting and impactful area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. epublications.vu.lt [epublications.vu.lt]

An In-depth Technical Guide on 3-(2-Phenylhydrazinyl)indol-2-one and its Derivatives

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of 3-(2-Phenylhydrazinyl)indol-2-one and its more stable tautomeric form, 3-phenylhydrazonoindolin-2-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Chemical Structure and Tautomerism

The compound this compound exists in equilibrium with its tautomer, 3-phenylhydrazonoindolin-2-one. The hydrazono form is generally considered to be the more stable and is the predominantly isolated product in synthetic preparations. This stability arises from the extended conjugation of the system.

-

This compound: This tautomer possesses a hydrazinyl group attached to the 3-position of the indolin-2-one core.

-

3-Phenylhydrazonoindolin-2-one: This tautomer features a phenylhydrazono group at the 3-position, forming a C=N double bond.

Spectroscopic studies, including 15N NMR, have shown that in solution, derivatives of this class predominantly exist as the imino (hydrazono) tautomers.[1][2]

Synthesis

The primary synthetic route to 3-phenylhydrazonoindolin-2-one and its derivatives is the condensation reaction between an appropriate isatin (1H-indole-2,3-dione) and a phenylhydrazine derivative.[3] This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[4][5]

General Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of 3-phenylhydrazonoindolin-2-one derivatives:

-

An equimolar amount of the substituted isatin is dissolved or suspended in a suitable solvent, such as absolute ethanol.

-

An equimolar amount of the corresponding substituted phenylhydrazine is added to the mixture.

-

A few drops of a catalyst, typically glacial acetic acid, are added to the reaction mixture.

-

The mixture is then heated under reflux for a period ranging from 2 to several hours.[4][5]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]

Biological Activities and Quantitative Data

Derivatives of 3-phenylhydrazonoindolin-2-one have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Anti-proliferative Activity

Several studies have reported the potent anti-proliferative activity of these compounds against various human cancer cell lines.

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| 5b | - | Average | 4.37 | [6][7] |

| 5c | - | Average | 2.53 | [6][7] |

| 7b | - | Average | 2.14 | [6][7] |

| 10e | - | Average | 4.66 | [6][7] |

| Sunitinib | (Reference Drug) | Average | 8.11 | [6][7] |

| 7b | - | NCI-H69AR (Multidrug-resistant lung cancer) | 16 | [6] |

| 10e | - | NCI-H69AR (Multidrug-resistant lung cancer) | 16 | [6] |

| 6n | N-propylindole | MCF-7 (Breast cancer) | 1.04 | [8] |

Antiviral Activity (Anti-HIV-1 RNase H)

A series of 3-hydrazonoindolin-2-one derivatives have been identified as inhibitors of HIV-1 Ribonuclease H (RNase H).[4]

| Compound ID | Substitution | IC50 (µM) | Ki (µM) | Reference |

| Hit Compound | - | - | 2.31 | [4] |

| Most Potent Cmpd. | - | - | 0.55 | [4] |

| 6i | 6-bromo | 23.59 ± 1.11 | - | [4] |

| 6n | 7-substituted | 25.49 ± 1.37 | - | [4] |

| 6o | 7-substituted | 24.06 ± 7.02 | - | [4] |

| 6v | 7-substituted | 23.58 ± 3.89 | - | [4] |

Mechanism of Action and Signaling Pathways

The anti-proliferative effects of certain 3-phenylhydrazonoindolin-2-one derivatives are attributed to their ability to induce apoptosis and affect cell cycle progression.[8]

Apoptosis Induction

Compound 6n , an N-propylindole derivative, has been shown to induce apoptosis in MCF-7 breast cancer cells. This is achieved through the intrinsic pathway, characterized by an increased expression of pro-apoptotic proteins and a decreased expression of anti-apoptotic proteins.[8]

Cell Cycle Arrest

Studies have demonstrated that these compounds can cause cell cycle arrest, particularly at the G2/M phase.[8] This prevents the cancer cells from progressing through mitosis and leads to a halt in proliferation.

Experimental Protocols

In Vitro Anti-proliferative Assay

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the Sulforhodamine B (SRB) assay or MTT assay against a panel of human cancer cell lines.

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the cells are fixed (e.g., with trichloroacetic acid for the SRB assay).

-

The fixed cells are stained with a protein-binding dye (e.g., Sulforhodamine B).

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

HIV-1 RNase H Inhibition Assay

The inhibitory activity against HIV-1 RNase H can be determined using a fluorescence-based assay.

-

The assay is performed in a reaction buffer containing the RNase H enzyme, a fluorescently labeled RNA/DNA hybrid substrate, and the test compound at various concentrations.

-

The reaction is initiated and incubated at a specific temperature (e.g., 37°C).

-

The cleavage of the RNA strand of the hybrid by RNase H leads to a change in fluorescence.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its more stable hydrazono tautomers represent a versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis and potent biological activities, particularly in the areas of oncology and virology, make them attractive candidates for further investigation and drug development. The data presented in this guide highlight the significant potential of this compound class and provide a solid foundation for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]

- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(2-Phenylhydrazinyl)indol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-(2-Phenylhydrazinyl)indol-2-one, an indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for the title compound, this document presents a detailed synthesis protocol based on established chemical reactions and provides spectroscopic data for the starting materials, along with predicted spectroscopic characteristics for the final product based on analogous structures.

Synthesis of this compound

The most direct and widely recognized method for the synthesis of this compound is the condensation reaction between isatin (1H-indole-2,3-dione) and phenylhydrazine. This reaction is a standard procedure for the formation of hydrazones from ketones.

Experimental Protocol

Materials:

-

Isatin

-

Phenylhydrazine

-

Ethanol (or Glacial Acetic Acid)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

To this solution, add phenylhydrazine (1 to 1.1 equivalents) dropwise with continuous stirring. The addition may be exothermic.

-

After the addition is complete, reflux the reaction mixture for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or methanol to yield the pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Data

Spectroscopic Data of Starting Materials

The following tables summarize the key spectroscopic data for the starting materials, isatin and phenylhydrazine.

Table 1: Spectroscopic Data for Isatin (1H-indole-2,3-dione)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (cm⁻¹) | ~3194 (N-H stretch), ~1746 & ~1728 (C=O stretches of ketone and amide), ~1615 (C=C aromatic stretch)[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0 (s, 1H, NH), 7.6-7.7 (m, 2H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~184.5 (C=O, C3), ~159.0 (C=O, C2), ~150.5 (C7a), ~138.5 (C5), ~125.0 (C6), ~123.5 (C4), ~117.5 (C3a), ~112.0 (C7) |

| Mass Spectrum (m/z) | 147 (M⁺) |

Table 2: Spectroscopic Data for Phenylhydrazine

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (cm⁻¹) | ~3332 (N-H stretch), ~3050 (aromatic C-H stretch), ~1603 (C=C aromatic stretch)[2] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.3 (m, 2H, Ar-H), ~6.8-6.9 (m, 3H, Ar-H), ~5.6 (br s, 1H, NH), ~3.7 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~148.5 (C1'), ~129.0 (C3'/C5'), ~121.0 (C4'), ~113.0 (C2'/C6') |

| Mass Spectrum (m/z) | 108 (M⁺) |

Predicted Spectroscopic Data for this compound

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Peaks/Signals | Rationale |

| IR (cm⁻¹) | ~3300-3400 (N-H stretches), ~1710-1690 (C=O amide stretch), ~1620-1600 (C=N stretch and C=C aromatic stretch) | The N-H stretching bands from the indole and hydrazine moieties are expected. The C=O stretch of the lactam ring will be present. The formation of the hydrazone introduces a C=N bond. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0-11.5 (s, 1H, indole NH), ~9.0-10.0 (s, 1H, hydrazine NH), ~7.0-8.0 (m, 9H, aromatic protons) | The indole NH proton is expected to be downfield. A new NH proton from the phenylhydrazine moiety will appear. The aromatic protons from both the indole and phenyl rings will be in the typical aromatic region. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-170 (C=O), ~140-150 (aromatic C-N and C=N), ~110-140 (aromatic C-H and C-C) | The lactam carbonyl carbon will be present. The C3 carbon will now be a C=N carbon, shifting its resonance. Aromatic carbons from both rings will be observed in the expected regions. |

| Mass Spectrum (m/z) | 237 (M⁺) | The molecular ion peak will correspond to the molecular weight of the product (C₁₄H₁₁N₃O). |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the formation of this compound from isatin and phenylhydrazine.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While direct experimental data is sparse, the provided protocol and predicted spectral data offer a valuable resource for researchers and scientists working with this class of compounds. Further experimental validation is recommended to confirm the predicted spectroscopic data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Hydrazonoindolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-hydrazonoindolin-2-ones, a class of compounds of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents a thorough analysis of their spectral features, and includes tabulated NMR data for a variety of derivatives to serve as a valuable reference for researchers in the field.

Introduction to 3-Hydrazonoindolin-2-ones

3-Hydrazonoindolin-2-ones, also known as isatin hydrazones, are a versatile class of heterocyclic compounds synthesized from the condensation of isatin or its derivatives with various hydrazine compounds.[1] The isatin scaffold is a privileged structure in drug discovery, and its hydrazone derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given their therapeutic potential, a thorough understanding of their structural characterization by spectroscopic methods is crucial. NMR spectroscopy, in particular, provides invaluable insights into the molecular structure, conformation, and electronic environment of these compounds.

Experimental Protocols

The successful acquisition of high-quality NMR spectra is contingent upon the synthesis of pure compounds and appropriate sample preparation. The following sections detail generalized yet comprehensive methodologies for the synthesis and NMR analysis of 3-hydrazonoindolin-2-ones, based on established literature procedures.[1][5][6][7]

General Synthesis of 3-Hydrazonoindolin-2-ones

The synthesis of 3-hydrazonoindolin-2-ones is typically a straightforward condensation reaction.[6][7]

Materials and Reagents:

-

Substituted or unsubstituted isatin (indoline-2,3-dione)

-

Hydrazine hydrate or a substituted hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hot plate)

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Dissolve the isatin derivative (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Add the desired hydrazine derivative (1 equivalent) to the solution.

-

Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[7]

-

Attach a condenser to the flask and heat the mixture to reflux (typically 80-85°C) with constant stirring.[7] The reaction time can vary from 2 to 6 hours, and progress can be monitored by thin-layer chromatography (TLC).[6][8]

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[7]

-

Collect the solid product by filtration, wash with cold ethanol or methanol to remove any unreacted starting materials, and dry the product.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent like acetone or glacial acetic acid.[1][9]

NMR Sample Preparation and Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker AV-400 or equivalent) is used for recording the spectra.[9][10]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 3-hydrazonoindolin-2-one derivative.

-

Dissolve the sample in a deuterated solvent (typically 0.5-0.7 mL). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to the good solubility of many isatin hydrazones and its ability to allow for the observation of exchangeable protons (e.g., NH).[5][10][11] Chloroform-d (CDCl₃) can also be used.[10][12]

-

Transfer the solution to a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C NMR spectra.[10][13]

Data Acquisition Parameters (General):

-

¹H NMR: Spectra are typically acquired at 400 MHz or higher. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are usually recorded at 100 MHz or higher using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

-

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals, especially for complex structures.[14][15][16]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectra of 3-hydrazonoindolin-2-ones exhibit characteristic signals that provide a fingerprint of the molecule. The chemical shifts are influenced by the electronic effects of substituents on both the indolinone core and the hydrazone side chain.

Key Proton Signals:

-

Indolic NH: A sharp singlet is typically observed in the downfield region, generally between δ 10.8 and 12.5 ppm.[10][11][14] This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic ring.

-

Hydrazone NH: The proton of the hydrazone linkage (-N=NH -) also appears as a singlet in the downfield region, often between δ 10.7 and 12.4 ppm.[10][11] In some cases, this signal may be broad or exchangeable with deuterium upon the addition of D₂O.

-

Azomethine CH: For hydrazones derived from aldehydes, the azomethine proton (-CH =N-) gives a characteristic singlet typically found between δ 8.5 and 9.0 ppm.[5][14][15]

-

Aromatic Protons: The protons on the isatin ring system and any aromatic substituents on the hydrazone moiety resonate in the aromatic region, typically between δ 6.8 and 8.9 ppm.[5][7][11] The multiplicity and coupling constants of these signals provide valuable information about the substitution pattern. For example, the protons of the isatin core often show characteristic doublet, triplet, or doublet of doublets patterns depending on their positions and the presence of substituents.[5][17]

The following diagram illustrates the general workflow for the synthesis and characterization of 3-hydrazonoindolin-2-ones.

Tabulated ¹H NMR Data

The following tables summarize representative ¹H NMR data for a selection of 3-hydrazonoindolin-2-one derivatives, with chemical shifts (δ) reported in ppm relative to TMS. The data is compiled from various research articles.[5][10]

Table 1: ¹H NMR Data of Selected 3-Hydrazonoindolin-2-one Derivatives in DMSO-d₆

| Compound | Indolic NH (s) | Aromatic Protons (m) | Azomethine CH (s) | Other Signals (s) | Reference |

| 3-((3-Hydroxy-4-methoxybenzylidene)hydrazono)indolin-2-one | 11.00 | 6.90–7.11 (3H), 7.22–7.53 (4H) | 8.52 | 9.31 (OH), 3.87 (OCH₃) | [5] |

| 3-((3,4,5-Trimethoxybenzylidene)hydrazono)indolin-2-one | 11.00 | 6.92 (d, 1H), 7.01 (t, 1H), 7.23 (s, 2H), 7.41 (t, 1H), 7.51 (d, 1H) | 8.67 | 3.85 (2xOCH₃), 3.74 (OCH₃) | [5] |

| 6-(2-(2-Oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 12.43 | 7.82 (d, 1H), 7.48 (t, 1H), 7.21 (t, 1H), 7.06 (d, 1H) | - | 11.42 (NH), 11.30 (NH), 10.85 (NH), 5.60 (CH) | [10] |

| 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 12.45 | 7.32–7.22 (m, 2H), 6.96 (d, 1H) | - | 11.39 (NH), 11.32 (NH), 10.75 (NH), 5.51 (CH) | [10] |

| 6-(2-(5-Methyl-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 12.28 | 7.52 (s, 1H), 7.14 (d, 1H), 6.81 (d, 1H) | - | 11.27 (NH), 11.05 (NH), 10.70 (NH), 5.45 (CH), 2.30 (CH₃) | [10] |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectra provide complementary information to the ¹H NMR spectra, revealing the carbon framework of the molecule.

Key Carbon Signals:

-

C=O (Amide): The carbonyl carbon of the indolinone lactam ring is highly deshielded and typically resonates in the range of δ 160-170 ppm.[5][11]

-

C=N (Hydrazone): The carbon atom of the C=N double bond of the hydrazone moiety is also found in the downfield region, generally between δ 130 and 150 ppm.

-

Aromatic Carbons: The carbons of the aromatic rings appear in the range of δ 105-155 ppm.[5] The specific chemical shifts are dependent on the substitution pattern. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT or by their generally weaker intensity.

-

Other Carbons: Aliphatic carbons, such as those in alkyl or methoxy substituents, resonate in the upfield region of the spectrum. For example, the carbon of a methoxy group typically appears around δ 55-61 ppm.[5]

The following diagram illustrates the key signaling pathways in the NMR characterization process, from sample preparation to spectral interpretation.

Tabulated ¹³C NMR Data

The following table presents representative ¹³C NMR data for a selection of 3-hydrazonoindolin-2-one derivatives.[5][10]

Table 2: ¹³C NMR Data of Selected 3-Hydrazonoindolin-2-one Derivatives in DMSO-d₆

| Compound | C=O (Amide) | Aromatic and C=N Carbons | Other Carbons | Reference |

| 3-((3-Hydroxy-4-methoxybenzylidene)hydrazono)indolin-2-one | 162.4, 163.2 | 112.7, 113.8, 116.3, 119.4, 122.6, 123.0, 124.8, 127.6, 129.2, 133.3, 134.9, 145.1, 147.3 | 56.1 (OCH₃) | [5] |

| 3-((3,4,5-Trimethoxybenzylidene)hydrazono)indolin-2-one | 161.8, 163.9 | 106.0, 111.6, 116.2, 123.0, 128.7, 129.7, 134.9, 140.6, 145.2, 145.7, 153.6 | 61.1 (OCH₃), 56.4 (OCH₃) | [5] |

| 6-(2-(2-Oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 162.79, 164.55 | 111.33, 120.54, 121.28, 122.79, 131.46, 134.71, 142.31, 151.04, 151.71 | 78.52 | [10] |

| 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 162.32, 164.57 | 110.60, 115.65, 118.77, 127.11, 132.38, 134.09, 143.97, 150.95, 152.09 | 78.52 | [10] |

| 6-(2-(5-Methyl-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 162.88, 164.56 | 111.08, 120.54, 121.67, 131.84, 131.87, 134.82, 140.07, 151.05, 151.71 | 78.47, 21.04 (CH₃) | [10] |

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and characterization of 3-hydrazonoindolin-2-ones. The characteristic chemical shifts and coupling patterns provide a detailed picture of the molecular structure. This guide, with its compiled data and standardized protocols, serves as a foundational resource for researchers working with this important class of compounds, facilitating more efficient and accurate structural analysis in the pursuit of novel therapeutic agents.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis, anti-proliferative activity, theoretical and 1H NMR experimental studies of Morita-Baylis-Hillman adducts from isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xisdxjxsu.asia [xisdxjxsu.asia]

- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 10. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isatin Derivatives: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), an endogenous indole derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a fused aromatic ring system and reactive carbonyl groups, allow for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of isatin derivatives, with a focus on their anticancer, antiviral, antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity

Isatin derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often multi-targeted, making them promising candidates for cancer chemotherapy. Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Data Presentation: Anticancer Activity of Isatin Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Sunitinib | Multiple | Varies | [1] |

| Toceranib | Canine Mast Cell Tumor | Varies | [1] |

| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | MCF-7, A549, HeLa | 4-13 | [2] |

| Isatin-based Imidazole Hybrid | Breast Cancer Cells | - | [2] |

| Isatin-Triazole Hybrid 13 | MGC-803 | 9.78 | [3] |

| Bis-(indoline-2,3-dione) Hybrid 29 | MCF-7 | 0.0028 | [3] |

| 5,7-dibromoisatin analog 11 | HT29 | ~1 | [4] |

| 5,7-dibromoisatin analog 13 | HT29 | ~1 | [4] |

| Isatin-quinoline derivative 13 | Caco-2 | 9.3 | [5] |

| Isatin-quinoline derivative 14 | Caco-2 | 5.7 | [5] |

| Sulfonamide-tethered isatin 12b | T47D | 23.10 (nM) for VEGFR-2 | [6] |

Signaling Pathways in Anticancer Activity

Isatin derivatives exert their anticancer effects by modulating several critical signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several isatin derivatives, including the FDA-approved drug Sunitinib, function as potent VEGFR-2 inhibitors by competing with ATP for binding to the kinase domain.[5][6][7][8][9]

Caption: VEGFR-2 signaling pathway and its inhibition by isatin derivatives.

Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain isatin derivatives have been shown to inhibit tubulin polymerization, similar to other well-known anticancer agents like vinca alkaloids.[4][10][11][12][13]

Caption: Mechanism of tubulin polymerization inhibition by isatin derivatives.

Many isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Isatin derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases like caspase-3.[2][14][15][16][17][18][19]

Caption: Caspase activation pathways induced by isatin derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: A step-by-step workflow of the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[20]

-

Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[14][20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antiviral Activity

Isatin derivatives have shown promise as broad-spectrum antiviral agents, exhibiting activity against a range of viruses, including HIV, influenza, and coronaviruses.

Data Presentation: Antiviral Activity of Isatin Derivatives

| Derivative | Virus | EC50 | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 µg/mL | [21] |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 µg/mL | [21] |

| Isatin β-thiosemicarbazone 10c | HIV-1 | 2.62 µM | [21] |

| Isatin β-thiosemicarbazone 10f | HIV-1 | 3.40 µM | [21] |

| SPIII-5H | HCV | 17 µg/mL | [22] |

| SPIII-Br | HCV | 19 µg/mL | [22] |

| SPIII-5F | HCV | 6 µg/mL | [22] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

Caption: Step-by-step workflow of the plaque reduction assay.

Detailed Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.[2][3][23]

-

Compound and Virus Preparation: Prepare serial dilutions of the isatin derivative in a suitable medium. Dilute the virus stock to a concentration that will produce a countable number of plaques.

-

Infection: Pre-incubate the virus with the compound dilutions for a specific time (e.g., 1 hour) at 37°C. Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.[23]

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[3]

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the isatin derivative.[3][23]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of viable cells. Count the number of plaques in each well.[23]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.

Antimicrobial and Antitubercular Activity

Isatin derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.

Data Presentation: Antimicrobial and Antitubercular Activity

| Derivative | Microorganism | MIC | Reference |

| Isatin-nicotinohydrazide hybrid 5d | M. tuberculosis (susceptible) | 0.24 µg/mL | [4] |

| Isatin-nicotinohydrazide hybrid 5g | M. tuberculosis (susceptible) | 0.24 µg/mL | [4] |

| Isatin-nicotinohydrazide hybrid 5h | M. tuberculosis (susceptible) | 0.24 µg/mL | [4] |

| Isatin-nicotinohydrazide hybrid 5g | M. tuberculosis (resistant) | 3.9 µg/mL | [4] |

| Isatin-nicotinohydrazide hybrid 5h | M. tuberculosis (resistant) | 3.9 µg/mL | [4] |

| Isatin-mono-isoniazid hybrid 7e | M. tuberculosis | 0.195 µg/mL | [7] |

| Isatin-mono-isoniazid hybrid 7f | M. tuberculosis | 0.195 µg/mL | [7] |

| Isatin-bis-isoniazid hybrid 11a-h (most) | M. tuberculosis | 0.195 µg/mL | [7] |

| Isatin-tethered quinoline Q8b | M. tuberculosis (susceptible) | 0.06 µg/mL | [24] |

| Isatin-tethered quinoline Q8b | M. tuberculosis (MDR) | 0.24 µg/mL | [24] |

| Isatin-tethered quinoline Q8b | M. tuberculosis (XDR) | 1.95 µg/mL | [24] |

| Spirooxindole A16 | M. tuberculosis (resistant) | 10-20 µM | [16] |

| Spirooxindole A17 | M. tuberculosis (resistant) | 10-20 µM | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the isatin derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

For antitubercular activity, the Microplate Alamar Blue Assay (MABA) is commonly used, where the reduction of the Alamar Blue reagent indicates mycobacterial growth.

Anticonvulsant Activity

Several isatin derivatives have shown potent anticonvulsant properties in various animal models of epilepsy, suggesting their potential as novel antiepileptic drugs.

Data Presentation: Anticonvulsant Activity of Isatin Derivatives

| Derivative | Test Model | ED50 (mg/kg) | Reference |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | MES | <30 | [21] |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamide (4l) | MES | <100 | [21] |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | scPTZ | <30 | [21] |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamide (4l) | scPTZ | <100 | [21] |

| 5-acetyl-3-((4-chlorophenyl)imino)indolin-2-one (3d) | MES | 31.5 | [3] |

| 5-acetyl-3-((4-chlorophenyl)imino)indolin-2-one (3d) | scPTZ | 37.4 | [3] |

| 1-(morpholinomethyl)-3-(4-((4-chlorobenzylidene)amino)phenylimino)indolin-2-one (6f) | MES | <30 | [22] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Caption: A step-by-step workflow of the Maximal Electroshock (MES) test.

Detailed Methodology:

-

Animal Groups: Use groups of mice or rats, with a sufficient number of animals per group for statistical analysis.

-

Drug Administration: Administer the isatin derivative or vehicle control intraperitoneally or orally at various doses.[10][17][22]

-

Electrical Stimulation: At the predetermined time of peak drug effect, deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-1 second) through corneal or ear-clip electrodes.[10][17]

-

Observation: Observe the animal for the characteristic tonic-clonic seizure, with the endpoint being the tonic extension of the hindlimbs.

-

Endpoint: The absence of the tonic hindlimb extension phase is considered protection.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Anti-inflammatory Activity

Isatin derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Data Presentation: Anti-inflammatory Activity of Isatin Derivatives

| Derivative | Assay | IC50 (µM) | Reference |

| Tricyclic isatin oxime 5a | NF-κB/AP-1 inhibition | < 6.1 | [7][20][25][26][27][28][29] |

| Tricyclic isatin oxime 5d | NF-κB/AP-1 inhibition | < 6.1 | [7][20][25][26][27][28][29] |

| Tricyclic isatin oxime 5a | IL-6 production inhibition | 13.5 | [7][20][25][26][27][28][29] |

| Tricyclic isatin oxime 5d | IL-6 production inhibition | 5.5 | [7][20][25][26][27][28][29] |

| Isatin-chalcone hybrid 4b | Anti-neuroinflammatory | 1.6 | |

| Pyridine-isatin hybrid 7a | NO inhibition | 76.6 | |

| Pyrimidine-isatin hybrid 9a | NO inhibition | 83.1 |

Signaling Pathway in Anti-inflammatory Activity

The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Isatin derivatives can inhibit this pathway at various points.[7][19][20][25][26][27][28][29][30]

Caption: The NF-κB signaling pathway and its inhibition by isatin derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Detailed Methodology:

-

Animal Groups: Divide rats or mice into groups, including a control group, a positive control group (e.g., treated with indomethacin), and groups treated with different doses of the isatin derivative.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Isatin and its derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. The ability to easily modify the isatin scaffold allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for various therapeutic applications. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should continue to explore the vast chemical space of isatin derivatives, elucidate their mechanisms of action in greater detail, and advance the most promising candidates through preclinical and clinical development.

References

- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 6. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 18. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. benchchem.com [benchchem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. mdpi.com [mdpi.com]

- 26. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. texaschildrens.org [texaschildrens.org]

- 30. mdpi.com [mdpi.com]

The Core Mechanism of Action of 3-(2-Phenylhydrazinyl)indol-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Phenylhydrazinyl)indol-2-one, a derivative of isatin, represents a core chemical scaffold with significant therapeutic potential. While much of the existing research focuses on its substituted derivatives, this technical guide synthesizes the available data to elucidate the primary mechanisms of action attributable to the parent compound. The principal biological activities observed for this class of molecules are potent antiviral, particularly anti-HIV-1, and broad-spectrum anticancer effects. The antiviral mechanism is primarily centered on the inhibition of key viral enzymes, including reverse transcriptase and integrase. The anticancer activities are multifactorial, involving the modulation of critical signaling pathways such as the PI3K/Akt pathway, induction of apoptosis via caspase activation, and inhibition of various protein kinases. This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols, quantitative data from studies on its derivatives, and visual representations of the key signaling pathways.

Introduction

The indol-2-one (oxindole) nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a phenylhydrazinyl moiety at the 3-position gives rise to this compound, also known as isatin phenylhydrazone. This core structure has been extensively modified to generate a library of derivatives with enhanced potency and selectivity against various therapeutic targets. This guide focuses on the fundamental mechanisms of action that can be inferred for the parent this compound based on the consistent findings from studies of its closely related analogs.

Antiviral Mechanism of Action: HIV-1 Inhibition

Derivatives of this compound have demonstrated significant promise as multi-target HIV-1 inhibitors. The primary mechanisms involve the disruption of essential viral enzymes.

Inhibition of HIV-1 Reverse Transcriptase (RT)

Several studies have identified derivatives of this scaffold as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the RT enzyme, inducing conformational changes that inhibit its polymerase and RNase H activities, both of which are crucial for the conversion of the viral RNA genome into double-stranded DNA.

Inhibition of HIV-1 Integrase (IN)

In addition to targeting reverse transcriptase, these compounds have been shown to inhibit HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. This inhibition is a critical mechanism for preventing the establishment of a persistent viral infection.

Anticancer Mechanism of Action

The anticancer properties of this compound derivatives are multifaceted, involving the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of this compound have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

Induction of Apoptosis via Caspase Activation

A key mechanism of the anticancer activity of this compound class is the induction of programmed cell death, or apoptosis. This is often initiated by an increase in reactive oxygen species (ROS) within the cancer cells, which in turn triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic process.

Inhibition of Protein Kinases

Derivatives of the core compound have been identified as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these kinases can lead to cell cycle arrest and a reduction in tumor angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various derivatives of this compound. This data provides a comparative overview of their potential as therapeutic agents.

Table 1: Anti-HIV-1 Activity of 3-Hydrazonoindolin-2-one Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki | Reference |

| Derivative 6f | HIV-1 RNase H | Enzyme Inhibition | 8.94 ± 1.43 µM | [1] |

| Derivative 6t | HIV-1 RNase H | Enzyme Inhibition | 7.85 ± 0.55 µM | [1] |

| Derivative 11a | HIV-1 RNase H | Enzyme Inhibition | 1.90 µM | [1] |

| Derivative 11b | HIV-1 RNase H | Enzyme Inhibition | 2.20 µM | [1] |

| Hit Compound | HIV-1 RNase H | Enzyme Inhibition | Ki = 2.31 µM | [1] |

| Most Potent Compound | HIV-1 RNase H | Enzyme Inhibition | Ki = 0.55 µM | [1] |

Table 2: Anticancer Activity of 3-Hydrazonoindolin-2-one Derivatives

| Compound ID | Cell Line | Assay Type | IC50 | Reference |

| Derivative 7b | A549 (Lung) | Antiproliferative | 2.14 µM (average) | [2] |

| Derivative 7d | A549 (Lung) | Antiproliferative | 3.39 µM (average) | [3] |

| Derivative 7e | A549 (Lung) | Antiproliferative | 2.37 µM (average) | [3] |

| Sunitinib (Reference) | A549, HT-29, ZR-75 | Antiproliferative | 8.11 µM (average) | [2][3] |

| Derivative 7c | MCF-7 (Breast) | Antiproliferative | 7.17 ± 0.94 µM | [4] |

| Derivative 7d | MCF-7 (Breast) | Antiproliferative | 2.93 ± 0.47 µM | [4] |

Table 3: Kinase Inhibitory Activity of 3-Hydrazonoindolin-2-one Derivatives

| Compound ID | Kinase Target | Assay Type | IC50 | Reference |

| Derivative 7d | VEGFR-2 | Enzyme Inhibition | 0.503 µM | [4] |

| Derivative 7c | VEGFR-2 | Enzyme Inhibition | 0.728 µM | [4] |

| HI 5 | CDK2/Cyclin A2 | Enzyme Inhibition | - (49% inhibition) | A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of 3-Hydrazonoindolin-2-one Derivatives[1][2][3][4][5]

-

Preparation of 3-Hydrazonoindolin-2-one Intermediate: Equimolar quantities of the appropriate indoline-2,3-dione and hydrazine hydrate are refluxed in ethanol. The resulting precipitate is filtered, dried, and can be used in the next step.

-

Condensation Reaction: The 3-hydrazonoindolin-2-one intermediate (1 mmol) and the desired aldehyde or ketone (1 mmol) are dissolved in ethanol or methanol (10-30 mL).

-

A catalytic amount of glacial acetic acid (a few drops) is added to the mixture.

-

The reaction mixture is refluxed for 2-6 hours and monitored by thin-layer chromatography.

-

After cooling to room temperature, the precipitate formed is collected by filtration.

-

The crude product is washed with cold ethanol, dried, and recrystallized from a suitable solvent system (e.g., ethanol/DMF or ethanol/dioxane) to yield the purified product.

-

Characterization of the final product is performed using IR, 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability and Cytotoxicity Assay (MTT Assay)[6][7][8][9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (dissolved in DMSO and then diluted in culture medium) for 48-72 hours. A vehicle control (DMSO) is included.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry[6][12][13][14][15]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and resuspended in a propidium iodide (PI) staining solution containing RNase A.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

HIV-1 Integrase Strand Transfer Inhibition Assay[16][17][18][19][20]

-

Plate Preparation: Streptavidin-coated 96-well plates are coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

-

Enzyme Loading: Recombinant HIV-1 integrase protein is added to the wells and incubated to allow binding to the DS DNA.

-

Inhibitor Addition: The test compound is added to the wells and incubated.

-

Strand Transfer Reaction: A double-stranded target substrate (TS) DNA is added to initiate the strand transfer reaction.

-

Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody directed against a modification on the TS DNA. The absorbance is read on a plate reader.

HIV-1 Reverse Transcriptase Inhibition Assay[21][22][23][24]

-

Reaction Mixture Preparation: A reaction mixture containing a poly(A) template, oligo(dT) primer, and dTTP substrate is prepared in a reaction buffer.

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase and the test compound are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including colorimetric assays that detect a digoxigenin-labeled dUTP incorporated into the DNA.

-

Data Analysis: The inhibitory activity of the compound is determined by comparing the RT activity in the presence of the compound to that of a control without the inhibitor.

Kinase Inhibition Assays (VEGFR-2 & CDK2/Cyclin A2)[25][26][27][28][29][30][31][32][33][34]

-

Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing the specific kinase (e.g., VEGFR-2 or CDK2/Cyclin A2), its substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection of Kinase Activity: The kinase activity is determined by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method is a luminescence-based assay (e.g., Kinase-Glo™) that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

-

Data Analysis: The IC50 value of the inhibitor is calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Therapeutic Targets of Isatin Phenylhydrazones

Isatin, chemically known as 1H-indole-2,3-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives, particularly isatin phenylhydrazones, exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[3][4] This document provides a comprehensive overview of the potential therapeutic targets of isatin phenylhydrazones, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Isatin phenylhydrazones have emerged as a potent class of anticancer agents, targeting multiple oncogenic pathways and demonstrating cytotoxicity against various cancer cell lines.[2][5] Their mechanisms of action often involve the inhibition of key enzymes in cell signaling and the induction of apoptosis.[5][6]

Key Molecular Targets

-

Kinases: A primary mechanism is the modulation and inhibition of various protein kinases crucial for cancer cell proliferation and survival.[2] Key targets include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[2]

-

EGFR (Epidermal Growth Factor Receptor): Targeting EGFR can halt signal transduction pathways that lead to cell growth and division.[2]

-

CDK2 (Cyclin-Dependent Kinase 2): As a cell cycle regulator, CDK2 inhibition can arrest the cell cycle and prevent cancer cell proliferation.[2][7]

-

STAT-3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT-3 can disrupt signaling pathways involved in tumor progression.[2]

-

-

Tubulin Polymerization: Some derivatives inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]

-

Apoptosis Induction: Isatin phenylhydrazones can trigger programmed cell death through mitochondrial-mediated pathways, involving the dissipation of the mitochondrial membrane, activation of caspases, and production of reactive oxygen species (ROS).[2][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various isatin phenylhydrazones has been quantified against several human cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-pyrazole hybrid | MDA-MB-468 | 10.24 | [2] |

| Isatin-pyrazole hybrid | MDA-MB-231 | 8.23 | [2] |

| Isatin-hydrazone 4j | MCF7 (Breast Adenocarcinoma) | 1.51 | [7] |

| Isatin-hydrazone 4k | MCF7 (Breast Adenocarcinoma) | 3.56 | [7] |

| Isatin-hydrazone 4e | MCF7 (Breast Adenocarcinoma) | 5.46 | [7] |

| Isatin-hydrazone 4e | A2780 (Ovary Adenocarcinoma) | 18.96 | [7] |

| Isatin-1,2,3-triazole hybrid | HCT116 (Colon) | 12.50 | [2] |

| Isatin-1,2,3-triazole hybrid | MCF7 (Breast) | 5.361 | [2] |

| Isatin hybrid 16 | UO-31 (Renal) | 43.82% growth inhibition | [8] |

Signaling Pathway: Kinase Inhibition Leading to Apoptosis